molecular formula C22H19NO2 B12684399 1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)- CAS No. 317332-83-5

1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)-

Cat. No.: B12684399
CAS No.: 317332-83-5
M. Wt: 329.4 g/mol
InChI Key: FQCWXXQNGKKETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diketone A is a versatile organic compound characterized by the presence of two carbonyl groups (C=O) separated by a single carbon atom. This structural feature imparts unique chemical properties, making 1,3-Diketone A a valuable intermediate in organic synthesis and a key component in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Diketone A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted diketones, alcohols, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 1,3-Diketone A involves its ability to form stable enolates and enols, which participate in various chemical reactions. The compound’s reactivity is influenced by the conjugation of the enol or enolate with the other carbonyl group, leading to the formation of six-membered rings and other stable intermediates .

Comparison with Similar Compounds

Properties

CAS No.

317332-83-5

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

1-(3-benzylphenyl)-3-(4-methylpyridin-2-yl)propane-1,3-dione

InChI

InChI=1S/C22H19NO2/c1-16-10-11-23-20(12-16)22(25)15-21(24)19-9-5-8-18(14-19)13-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3

InChI Key

FQCWXXQNGKKETK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(=O)CC(=O)C2=CC=CC(=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.